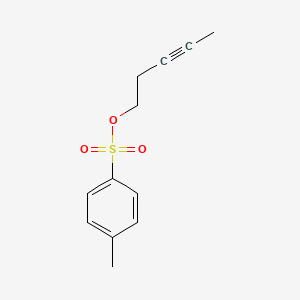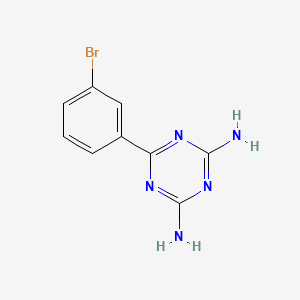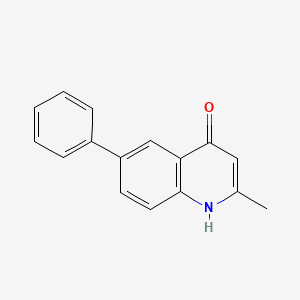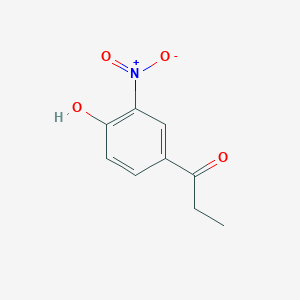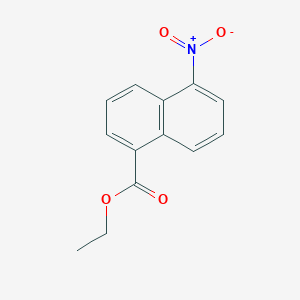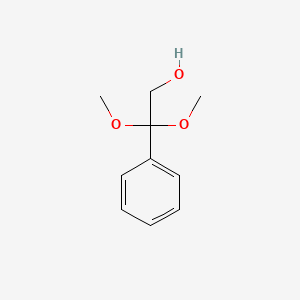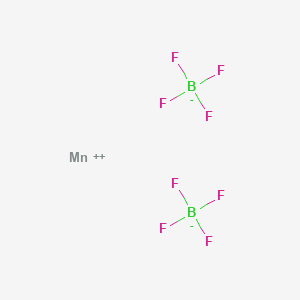
manganese(2+);ditetrafluoroborate
Übersicht
Beschreibung
Manganese(2+);ditetrafluoroborate is an inorganic compound with the molecular formula Mn(BF4)2. It consists of manganese ions (Mn2+) and tetrafluoroborate anions (BF4-). This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese(2+);ditetrafluoroborate can be synthesized through the reaction of manganese(II) chloride (MnCl2) with tetrafluoroboric acid (HBF4). The reaction typically occurs in an aqueous solution, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:
MnCl2+2HBF4→Mn(BF4)2+2HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Manganese(2+);ditetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The manganese ion (Mn2+) can be oxidized to higher oxidation states, such as Mn3+ or Mn4+, under specific conditions.
Reduction: The compound can be reduced to manganese metal or lower oxidation states using reducing agents.
Substitution: The tetrafluoroborate anion (BF4-) can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halide salts or other anionic species.
Major Products:
Oxidation: Higher oxidation state manganese compounds, such as manganese(III) oxide (Mn2O3) or manganese(IV) oxide (MnO2).
Reduction: Manganese metal or lower oxidation state manganese compounds.
Substitution: New compounds with different anions replacing the tetrafluoroborate anion.
Wissenschaftliche Forschungsanwendungen
Manganese(2+);ditetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzymatic reactions involving manganese ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases related to manganese deficiency.
Industry: It is used in the production of specialty chemicals, electroplating, and as a precursor for other manganese compounds.
Wirkmechanismus
The mechanism of action of manganese(2+);ditetrafluoroborate involves the interaction of manganese ions with various molecular targets. In biological systems, manganese ions can act as cofactors for enzymes, facilitating redox reactions and other biochemical processes. The tetrafluoroborate anion, being a weakly coordinating anion, does not significantly interfere with the manganese ion’s activity, allowing it to participate in various reactions effectively.
Vergleich Mit ähnlichen Verbindungen
Manganese(2+) chloride (MnCl2): Similar in terms of manganese ion content but differs in the anion, leading to different reactivity and applications.
Manganese(2+) sulfate (MnSO4): Another manganese compound with different anionic properties, commonly used in agriculture and industry.
Manganese(2+) acetate (Mn(CH3COO)2): Used in different applications due to the presence of acetate anions.
Uniqueness: Manganese(2+);ditetrafluoroborate is unique due to the presence of the tetrafluoroborate anion, which imparts specific properties such as high solubility in organic solvents and stability under various conditions. This makes it particularly useful in applications where other manganese compounds may not be suitable.
Eigenschaften
IUPAC Name |
manganese(2+);ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Mn/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNZZRLEBNCEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885486 | |
| Record name | Borate(1-), tetrafluoro-, manganese(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30744-82-2 | |
| Record name | Borate(1-), tetrafluoro-, manganese(2+) (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030744822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, manganese(2+) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, manganese(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese(2+) tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


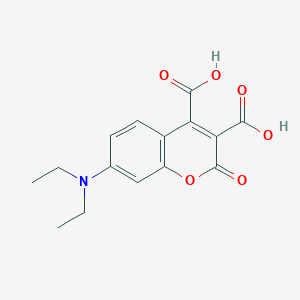
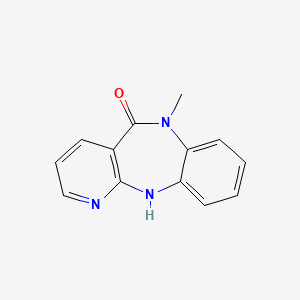

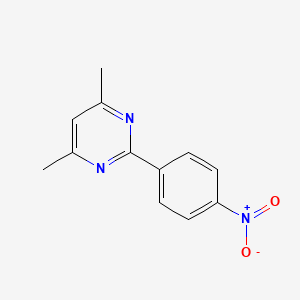
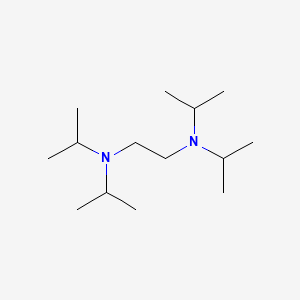
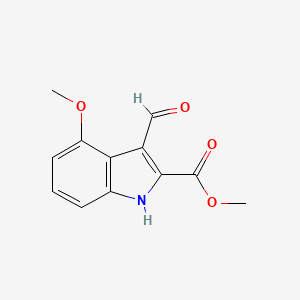
![2-Ethyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1616568.png)
